
3-Chloroprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroprop-2-en-1-amine is an organic compound with the molecular formula C₃H₆ClN. It is a chlorinated amine with an allylic structure, characterized by a chlorine atom attached to the second carbon of a propene chain, and an amine group attached to the first carbon. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloroprop-2-en-1-amine can be synthesized through several methods. One common approach involves the allylation of amines with commercially available 1,3-dichloropropene isomers. This process typically requires the use of a base to deprotonate the amine, followed by nucleophilic substitution with 1,3-dichloropropene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Grignard reagents. The iron-catalyzed cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines is a well-established method . This method allows for the production of both trans- and cis-allylamines, which are valuable intermediates in various chemical processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloroprop-2-en-1-amine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as a hydroxyl group, to form prop-2-en-1-ol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, depending on the reagents used.
Major Products Formed:
Nucleophilic Substitution: Prop-2-en-1-ol is a major product formed when the chlorine atom is replaced by a hydroxyl group.
Oxidation and Reduction: The specific products depend on the nature of the oxidizing or reducing agents used.
Aplicaciones Científicas De Investigación
3-Chloroprop-2-en-1-amine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloroprop-2-en-1-amine involves its reactivity as an allylic amine. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack . Additionally, the compound can participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis.
Comparación Con Compuestos Similares
3-Chloroprop-1-ene: Another chlorinated propene, but with the chlorine atom attached to the first carbon.
Prop-2-en-1-amine: An allylic amine without the chlorine atom.
Comparison: 3-Chloroprop-2-en-1-amine is unique due to the presence of both an allylic structure and a chlorine atom. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Compared to 3-chloroprop-1-ene, this compound offers additional functionality due to the amine group, which can participate in a wider range of chemical reactions. Similarly, prop-2-en-1-amine lacks the chlorine atom, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C3H6ClN |
|---|---|
Peso molecular |
91.54 g/mol |
Nombre IUPAC |
(E)-3-chloroprop-2-en-1-amine |
InChI |
InChI=1S/C3H6ClN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ |
Clave InChI |
ZOGFQDXLOXDFHI-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/Cl)N |
SMILES canónico |
C(C=CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)

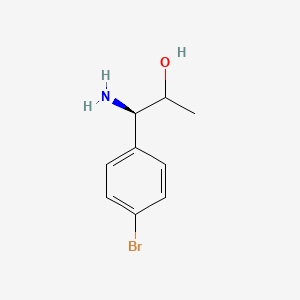
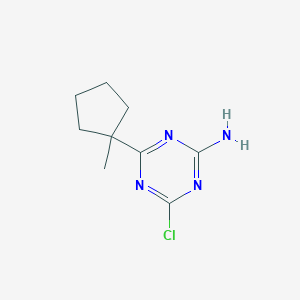
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)

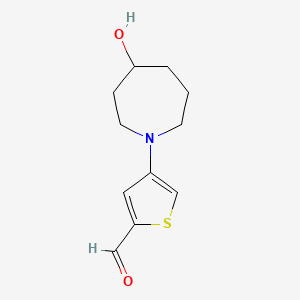
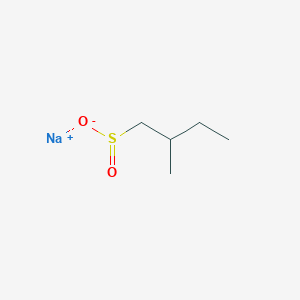
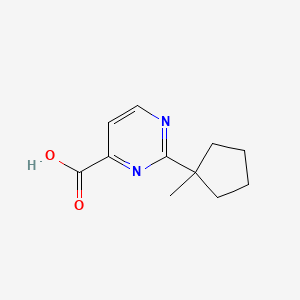
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)

